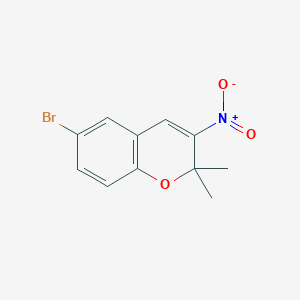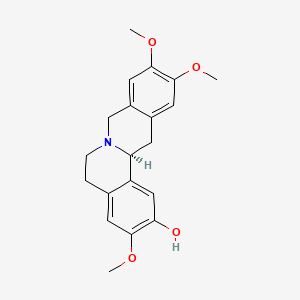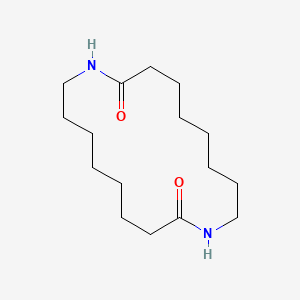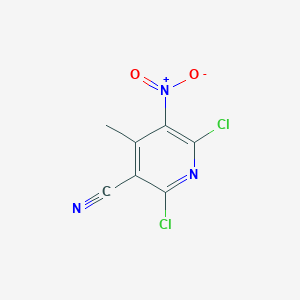![molecular formula C18H17N3 B14609166 N-Ethyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine CAS No. 60375-32-8](/img/structure/B14609166.png)
N-Ethyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine is an organic compound with the molecular formula C18H17N3. It is a derivative of naphthalen-1-amine, where the naphthalene ring is substituted with an ethyl group and a phenyldiazenyl group. This compound is known for its vibrant color and is often used as a dye in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine typically involves the diazotization of aniline derivatives followed by coupling with naphthalen-1-amine. The reaction conditions often include acidic environments to facilitate the diazotization process. For instance, aniline can be treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt, which is then coupled with N-ethyl-naphthalen-1-amine under basic conditions to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the azo group can yield amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Naphthoquinones and related compounds.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
N-Ethyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Utilized in the production of colored plastics, textiles, and inks.
Mécanisme D'action
The mechanism by which N-Ethyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine exerts its effects involves its interaction with molecular targets through its azo and aromatic groups. These interactions can lead to changes in the electronic structure of the compound, facilitating its binding to specific proteins or nucleic acids. The pathways involved often include electron transfer processes and hydrogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthylamine: An aromatic amine derived from naphthalene, used in the production of dyes and pigments.
N-Phenylnaphthalen-1-amine: Similar in structure but lacks the ethyl and azo groups, used in various chemical syntheses.
Uniqueness
N-Ethyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific color properties and binding affinities.
Propriétés
Numéro CAS |
60375-32-8 |
|---|---|
Formule moléculaire |
C18H17N3 |
Poids moléculaire |
275.3 g/mol |
Nom IUPAC |
N-ethyl-4-phenyldiazenylnaphthalen-1-amine |
InChI |
InChI=1S/C18H17N3/c1-2-19-17-12-13-18(16-11-7-6-10-15(16)17)21-20-14-8-4-3-5-9-14/h3-13,19H,2H2,1H3 |
Clé InChI |
JVDSJHFWVHJTHJ-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=CC=C(C2=CC=CC=C21)N=NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3H-Pyrazolo[1,5-d]tetrazole, 3-methyl-7-phenyl-](/img/structure/B14609095.png)
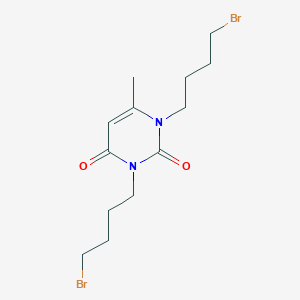
![1-[(Cyclopent-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14609102.png)




![N-Decyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14609128.png)
